4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride
Overview
Description
4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles are highly valued in organic synthesis and medicinal chemistry due to their versatile frameworks and diverse biological activities .
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . Pyrazole derivatives also hold a privileged status in various sectors of the chemical industry, including medicine and agriculture .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
Similar compounds have been shown to affect a variety of pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to have a variety of effects, such as antiviral, anti-inflammatory, and anticancer activities .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Preparation Methods
The synthesis of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride typically involves multiple steps. One common method includes the reaction of 3-amino-1-methyl-1H-pyrazole with a carboxylating agent under specific conditions . Industrial production methods often utilize transition-metal catalysts and photoredox reactions to enhance yield and efficiency . Additionally, one-pot multicomponent processes and novel reactants are employed to streamline the synthesis .
Chemical Reactions Analysis
4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has numerous applications in scientific research. In chemistry, it serves as a precursor for the synthesis of more complex heterocyclic systems . In biology and medicine, it exhibits antimicrobial, antifungal, anti-inflammatory, and anticancer activities . Additionally, it is used in the development of pharmaceuticals and agrochemicals . Its versatility makes it a valuable compound in various industrial applications .
Comparison with Similar Compounds
Similar compounds to 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride include other pyrazole derivatives such as 3-amino-1-methyl-1H-pyrazole and 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid . These compounds share structural similarities but differ in their specific functional groups and biological activities . The unique combination of amino and carboxylic acid groups in this compound contributes to its distinct properties and applications .
Properties
IUPAC Name |
4-amino-1-methylpyrazole-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.ClH/c1-8-2-3(6)4(7-8)5(9)10;/h2H,6H2,1H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKPVAWGIISQML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189693-96-6 | |
Record name | 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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